(2E)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including furan, thiophene, and thiazolopyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include aldehydes, amines, and thiols, with catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be utilized to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Furyl Group Compounds: These compounds share the furan ring structure and exhibit similar reactivity.
Thiazolopyrimidine Derivatives: Compounds with thiazolopyrimidine cores have comparable biological activities and synthetic routes.
Thiophene-Based Molecules: These molecules contain the thiophene ring and are used in similar applications.
Uniqueness
2-[(E)-1-(3-FURYL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H17N3O3S2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2E)-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-N-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H17N3O3S2/c1-14-19(21(27)25-16-6-3-2-4-7-16)20(17-8-5-11-30-17)26-22(28)18(31-23(26)24-14)12-15-9-10-29-13-15/h2-13,20H,1H3,(H,25,27)/b18-12+ |
InChI Key |
BBBDYXPIASBCAD-LDADJPATSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=COC=C3)/SC2=N1)C4=CC=CS4)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=COC=C3)SC2=N1)C4=CC=CS4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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